N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide
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Description
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide, commonly known as MTEP, is a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
- The compound’s structure can be modified to enhance its bioavailability, selectivity, and efficacy. Medicinal chemists investigate its interactions with biological targets, aiming to create therapeutically relevant compounds .
- Investigating the compound’s impact on specific receptors (e.g., dopamine, serotonin, or acetylcholine receptors) could lead to potential treatments for neurological disorders .
- The compound’s structure may be optimized to target specific cancer pathways or receptors, contributing to the development of novel chemotherapeutic agents .
- The compound’s unique structural features could make it an efficient catalyst for specific transformations, providing new synthetic routes for organic chemistry .
- The compound’s ability to form stable complexes with other molecules could lead to innovative materials, sensors, or drug delivery systems .
Medicinal Chemistry and Drug Design
Neuroscience and Neuropharmacology
Anticancer Agents
Organocatalysis and Synthetic Methodology
Materials Science and Supramolecular Chemistry
Agrochemicals and Pest Control
properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-22-14-16(17-8-5-13-24-17)21-18(22)11-12-20-19(23)10-9-15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFBPXRMDKKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)CCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide |
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